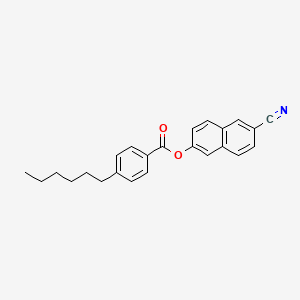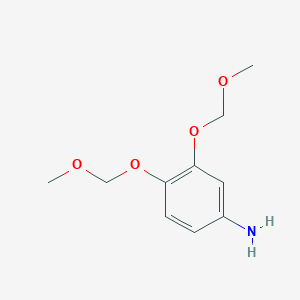
3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one is a complex organic compound with a unique structure that includes multiple alkyl groups and a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the alkyl groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the cyclohexene ring through cyclization of appropriate precursors.
Alkylation Reactions: Introduction of the methyl, propan-2-yl, and prop-1-en-2-yl groups using alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols using oxidizing agents.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents.
Substitution: Replacement of hydrogen atoms with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interaction with cellular receptors, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-6-(propan-2-yl)cyclohex-2-en-1-one: Lacks the prop-1-en-2-yl group.
6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one: Lacks the methyl group.
Uniqueness
This article provides a comprehensive overview of 3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
54735-45-4 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
3-methyl-6-propan-2-yl-2-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H20O/c1-8(2)11-7-6-10(5)12(9(3)4)13(11)14/h8,11H,3,6-7H2,1-2,4-5H3 |
Clave InChI |
JUIHVZGOBADIQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(CC1)C(C)C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


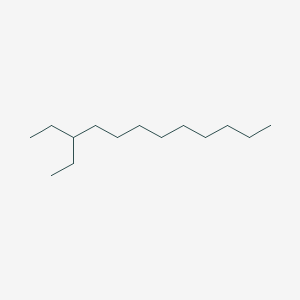
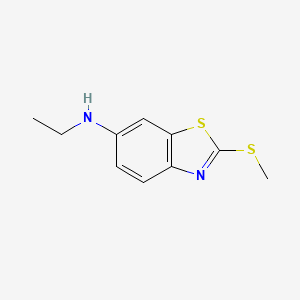
-lambda~4~-sulfanylidene]benzamide](/img/structure/B14626103.png)
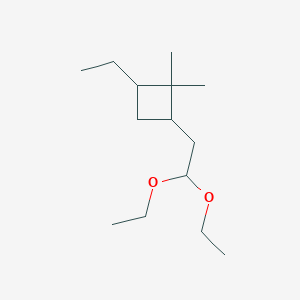
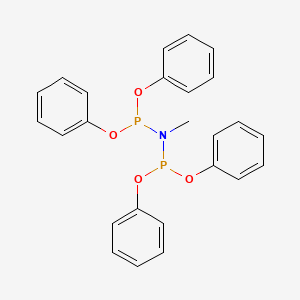
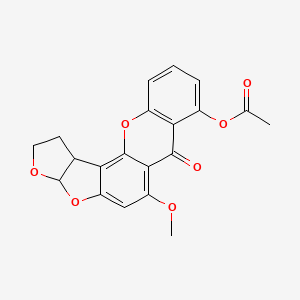


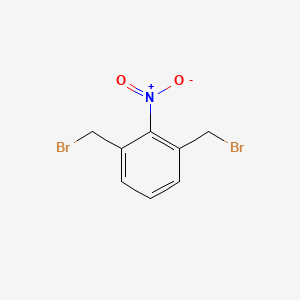
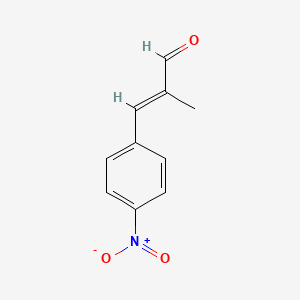
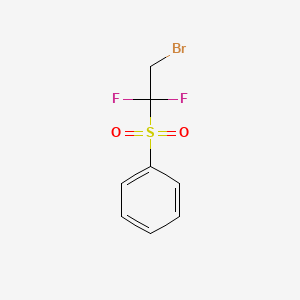
![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)
